Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC17472988
Molecular Formula: C13H10ClF3O3
Molecular Weight: 306.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClF3O3 |
|---|---|
| Molecular Weight | 306.66 g/mol |
| IUPAC Name | ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |
| Standard InChI Key | WMANYBYKERALQR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 2H-chromene skeleton (a benzopyran derivative) with three distinct functional groups:
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Chlorine atom at the 7-position, enhancing electrophilic reactivity and influencing intermolecular interactions.
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Trifluoromethyl group (-CF) at the 2-position, contributing to metabolic stability and lipophilicity.
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Ethyl ester at the 3-carboxylate position, modulating solubility and serving as a synthetic handle for further derivatization .
The IUPAC name, ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F, encodes the spatial arrangement of atoms.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.66 g/mol |
| InChI | InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |
| InChIKey | WMANYBYKERALQR-UHFFFAOYSA-N |
| CAS Number | Not publicly listed |
| Purity (Commercial) | ≥98% (Research-grade) |
Synthesis and Reaction Pathways
General Synthetic Strategies
While no explicit protocol for this compound is published, its synthesis likely follows established routes for trifluoromethyl-substituted chromenes:
Multicomponent Condensation
Chromene-3-carboxylates are often synthesized via one-pot reactions involving:
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Salicylaldehyde derivatives (e.g., 5-chlorosalicylaldehyde),
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Ethyl acetoacetate as the ester precursor,
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Trifluoromethylating agents (e.g., TMSCF or CFBr) .
A base (e.g., KCO) or acid catalyst facilitates cyclization and esterification .
Post-Functionalization
An alternative approach involves:
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Synthesizing unsubstituted chromene-3-carboxylates.
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Introducing chlorine and trifluoromethyl groups via electrophilic aromatic substitution or radical reactions .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 7-position requires directed metalation or protective group strategies.
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Trifluoromethyl Stability: The -CF group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
Physicochemical Properties
Spectral Characterization
Although direct data for this compound are scarce, analogs provide insights:
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
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H NMR:
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C NMR:
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparison
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